molecular formula C16H16O6 B190370 3'-O-Methylcatechin CAS No. 60383-97-3

3'-O-Methylcatechin

Cat. No. B190370
CAS RN: 60383-97-3
M. Wt: 304.29 g/mol
InChI Key: NJHJXXLBWQXMRO-XJKSGUPXSA-N
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Description

3’-O-Methylcatechin is a flavonoid compound found in various plants, including green tea, apples, and grapes. It possesses numerous health benefits, such as antioxidant and anti-inflammatory properties. The molecular formula of 3’-O-Methylcatechin is C16H16O6, and its molecular weight is 304.29 .


Synthesis Analysis

The synthesis of 3’-O-Methylcatechin involves oxidative condensation of tetra-O-methyl-3-oxocatechin with tetra-O-methylcatechin, which provides access to procyanidin B-3 analogues.


Molecular Structure Analysis

The molecular structure of 3’-O-Methylcatechin consists of a total of 40 bonds. There are 24 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 4 aromatic hydroxyls, 1 aliphatic ether, and 1 aromatic ether .


Chemical Reactions Analysis

3’-O-Methylcatechin has been involved in various chemical reactions. For instance, it has been used in the synthesis of procyanidins, and it has been found to have an impact on metabolic disposition in rats with experimental hepatitis .


Physical And Chemical Properties Analysis

Physical properties of 3’-O-Methylcatechin include its color, density, hardness, and melting and boiling points . The chemical properties of 3’-O-Methylcatechin describe its ability to react to form new substances, including its flammability and susceptibility to corrosion .

Scientific Research Applications

  • Synthesis of Procyanidins

    A study described an efficient method for oxidative condensation of tetra-O-methyl-3-oxocatechin with tetra-O-methylcatechin, which provides access to procyanidin B-3 analogues (Achilonu, Bonnet, & Van der Westhuizen, 2008).

  • Metabolic Disposition in Hepatitis

    Another research investigated the metabolic disposition of 3-O-(+)-[14C]methylcatechin in rats with experimental hepatitis. It found that hepatitis increased metabolite excretion in urine but decreased fecal excretion (Hackett & Griffiths, 1983).

  • Phenolic Compounds Isolation

    3'-O-Methylcatechin, along with other phenolic compounds, was isolated from the inner bark of Pinus sylvestris (Pan & Lundgren, 1996).

  • Impact on Intestinal Microbiota

    A study on the effects of (-)-Epigallocatechin 3-O-(3-O-methyl) gallate (EGCG3″Me) on high fat diet-induced obesity in a mouse model found that EGCG3″Me significantly influenced the gut microbiota, suggesting potential applications in managing obesity and gut dysbiosis (Cheng et al., 2017).

  • Bioavailability and Brain Deposition

    Another study explored the bioavailability of grape seed polyphenol extract containing 3'-O-methylcatechin in rats, providing implications for treatment in Alzheimer's disease (Ferruzzi et al., 2009).

  • Modulatory Effects on Human Intestinal Microbiota

    Research showed that EGCG3″Me supplementation in a high-fat diet–induced obesity mouse model modulated gut microbiota composition and influenced metabolic pathways, suggesting its utility in improving host health (Zhang et al., 2018).

  • Anti-Allergic Effects

    A study discovered that (-)-Epigallocatechin-3-O-(3-O-methyl)-gallate (EGCG3' 'Me) has potent antiallergic activity, including suppression of FcepsilonRI expression in human basophilic KU812 cells (Fujimura et al., 2002).

  • 3-Methylcatechol Production

    A novel expression system in Pseudomonas putida strains was developed for high-rate production of 3-methylcatechol, demonstrating its potential for large-scale production (Hüsken et al., 2001).

  • Protection Against Oxidative Stress-Induced Cell Death

    Epicatechin and its metabolite, 3'-O-methyl epicatechin, were found to protect human fibroblasts from oxidative-stress-induced cell death, indicating potential therapeutic applications (Spencer et al., 2001).

properties

IUPAC Name

(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHJXXLBWQXMRO-XJKSGUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](CC3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559036
Record name (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-O-Methylcatechin

CAS RN

60383-97-3
Record name (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
C Écile Cren-Olivé, E Teissier, P Duriez… - Free Radical Biology and …, 2003 - Elsevier
… exclusively as metabolites in plasma (methylated and/or sulphated and/or glucuronided metabolites); but the only metabolite whose structure is determined is the 3′-O-methylcatechin …
Number of citations: 39 www.sciencedirect.com
M Dueñas, S González-Manzano… - … of Pharmaceutical and …, 2010 - Elsevier
… Thus, 3′-O-methylcatechin showed to be a more efficient scavenger than 4′-O-methylcatechin at pH 7.4, whereas the opposite was observed in the case of the epicatechin …
Number of citations: 203 www.sciencedirect.com
S Gonzalez-Manzano… - Journal of agricultural …, 2009 - ACS Publications
… %) derivatives conjugated with glucuronide and sulfate residues; nonmethylated catechin was mainly found as sulfate and sulfoglucuronide conjugates, whereas 3′-O-methylcatechin …
Number of citations: 58 pubs.acs.org
JL Donovan, JR Bell, S Kasim-Karakas… - The Journal of …, 1999 - academic.oup.com
… Plasma levels of catechin and its metabolite 3′-O-methylcatechin (3′MC) were determined by gas chromatography-mass spectrometry (GC-MS) of the trimethylsilylated (TMS) …
Number of citations: 367 academic.oup.com
L Gu, SE House, LW Rooney… - Journal of Agricultural and …, 2008 - ACS Publications
… Plasma levels of catechin, 3′-O-methylcatechin, and the total catechins were higher in pigs fed extruded sorghum at 1, 2, and 4 h postdose (P ≤ 0.05). The majority of the absorbed …
Number of citations: 85 pubs.acs.org
L Gu, SE House, L Rooney, RL Prior - Journal of agricultural and …, 2007 - ACS Publications
… 24 h urine in the form of catechin and 3‘-O-methylcatechin. It should be noted that our data … sorghum bran were absorbed as catechin and 3‘-O-methylcatechin in rats. The predominant …
Number of citations: 64 pubs.acs.org
M Younes, CP Siegers - Planta medica, 1981 - thieme-connect.com
Depletion of hepatic glutathione in phenobarbital-induced rats by phorone (diisopropylidene acetone) led to an enhancement of spontaneous lipid peroxidation in vitro. Addition of …
Number of citations: 199 www.thieme-connect.com
H Pan, LN Lundgren - phytochemistry, 1996 - Elsevier
… Compound 22 was identified as 3'-O-methylcatechin by comparison (~H and J3C NMR) with an authentic sample, previously isolated from bark of P. abies as the 7-fl-D-glucopyranoside …
Number of citations: 118 www.sciencedirect.com
C Manach, O Texier, C Morand, V Crespy… - Free Radical Biology …, 1999 - Elsevier
… We noticed that a small shoulder was present in the end of the 3′O-methylcatechin peak in all chromatograms of plasma or liver. According to its retention time and electrochemical …
Number of citations: 200 www.sciencedirect.com
RL Prior, L Howard, L Gu, LW Rooney… - … Society National Meeting, 2007 - ars.usda.gov
… Serum levels of catechin, 3’-O-methylcatechin, and the total catechins were higher and urinary excretion of total catechins was higher (>2X) in pigs fed extruded vs non-extruded SB. …
Number of citations: 2 www.ars.usda.gov

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